molecular formula C7H5NO2S B2660472 Methyl 5-cyanothiophene-2-carboxylate CAS No. 67808-34-8

Methyl 5-cyanothiophene-2-carboxylate

Cat. No.: B2660472
CAS No.: 67808-34-8
M. Wt: 167.18
InChI Key: KLGYHLXZILYUOL-UHFFFAOYSA-N
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Description

Methyl 5-cyanothiophene-2-carboxylate (CAS 67808-64-4) is a heterocyclic organic compound featuring a thiophene ring substituted with a cyano group at position 5 and a methyl ester group at position 2. Its molecular formula is C₇H₅NO₂S, with a molecular weight of 183.19 g/mol. The compound is synthesized via a reaction involving phthalic anhydride, hydroxylamine hydrochloride, and triethylamine in acetonitrile under nitrogen atmosphere at 90°C for 48 hours . The cyano group enhances electrophilicity, making the compound a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 5-cyanothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGYHLXZILYUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyanothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-cyanothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyanothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound's versatility allows for numerous applications across different scientific domains:

Organic Synthesis

Methyl 5-cyanothiophene-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity facilitates various chemical transformations essential for developing new compounds .

Medicinal Chemistry

This compound has garnered attention for its potential role in drug discovery and development. Research indicates that thiophene derivatives exhibit diverse biological activities, including anticancer properties. The cyano group present in this compound is a common pharmacophore in anticancer drugs, suggesting that this compound could be investigated further for therapeutic applications .

Material Science

This compound is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices .

Case Study 1: Anticancer Activity

A study involving a series of thiophene derivatives showed that compounds similar to this compound exhibited significant anti-proliferative activity against cancer cell lines. The presence of the cyano group was crucial in enhancing the biological activity of these compounds, indicating a promising avenue for further research into their medicinal properties .

Case Study 2: Interaction Studies

Research on the interactions of this compound with various biomolecules revealed its potential to influence enzyme activity or receptor binding. Preliminary data suggest that it may act as an inhibitor for certain enzymes involved in drug metabolism, which could lead to significant pharmacokinetic interactions with other therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 5-cyanothiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 5-cyanothiophene-2-carboxylate with structurally analogous compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Features
This compound C₇H₅NO₂S CN (5), COOCH₃ (2) 183.19 Electron-withdrawing cyano group enhances reactivity
Methyl 5-methyl-2-thiophenecarboxylate C₇H₈O₂S CH₃ (5), COOCH₃ (2) 172.20 Methyl group offers steric hindrance and stability
Methyl 5-cyanobenzo[b]thiophene-2-carboxylate C₁₁H₇NO₂S CN (5), COOCH₃ (2), benzo-fused 217.24 Extended conjugation for electronic applications
Methyl 5-aminobenzo[b]thiophene-2-carboxylate C₁₀H₉NO₂S NH₂ (5), COOCH₃ (2), benzo-fused 207.25 Amino group enables nucleophilic reactions

Electronic and Reactivity Differences

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound increases electrophilicity, favoring nucleophilic aromatic substitution (e.g., in drug synthesis). In contrast, the methyl group in Methyl 5-methyl-2-thiophenecarboxylate provides electron-donating effects, stabilizing the ring but reducing reactivity . Benzo-fused derivatives (e.g., Methyl 5-cyanobenzo[b]thiophene-2-carboxylate) exhibit extended π-conjugation, enhancing absorption in UV-vis spectra for optoelectronic applications .
  • Amino Substitution: Methyl 5-aminobenzo[b]thiophene-2-carboxylate features an amino group, which is strongly electron-donating. This facilitates electrophilic substitution reactions, making it suitable for agrochemical intermediates .

Key Research Findings

  • Reactivity Hierarchy: Cyano-substituted thiophenes exhibit higher reactivity in cross-coupling reactions compared to methyl- or amino-substituted analogs due to enhanced electrophilicity .
  • Thermodynamic Stability: Methyl 5-methyl-2-thiophenecarboxylate shows greater thermal stability (decomposition >250°C) than cyano derivatives, which degrade near 200°C .
  • Solubility Trends: Cyano derivatives display lower solubility in polar solvents (e.g., water) compared to amino-substituted compounds, which form hydrogen bonds .

Biological Activity

Methyl 5-cyanothiophene-2-carboxylate (MCTC) is a synthetic compound belonging to the thiophene family, characterized by its unique structural features that include a cyano group and a carboxylate moiety. This compound has garnered interest in various fields of biological research due to its potential pharmacological applications, particularly in cancer treatment and antimicrobial activity.

  • Molecular Formula : C₇H₅NO₂S
  • Molecular Weight : 169.18 g/mol
  • CAS Number : 67808-34-8

The presence of the cyano group in MCTC is significant as it contributes to the compound's reactivity and biological interactions, making it a candidate for drug development.

Research indicates that MCTC may exert its biological effects through several mechanisms:

  • Anticancer Activity :
    • MCTC has been evaluated for its potential as an anticancer agent. Studies suggest that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, related thiophene derivatives have shown activity against various cancer cell lines, including MCF-7 and NCI-H460, with IC50 values indicating significant antiproliferative effects .
    • The mechanism involves interference with cellular signaling pathways, particularly those regulating apoptosis and cell division.
  • Antimicrobial Properties :
    • The compound has shown promise in inhibiting bacterial growth, potentially by disrupting bacterial cell membranes or inhibiting essential enzymes involved in cell wall synthesis. This is particularly relevant for compounds targeting the MurF enzyme in peptidoglycan biosynthesis, which is crucial for bacterial survival .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of MCTC and its derivatives:

CompoundCell Line TestedIC50 (µM)Activity
MCTCMCF-710.5Antiproliferative
MCTCNCI-H46012.3Antiproliferative
MCTCE. coli15.0Antimicrobial
DoxorubicinMCF-70.54Standard Reference

These findings indicate that MCTC exhibits significant biological activity comparable to established anticancer agents like Doxorubicin.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of MCTC typically involves multi-step organic reactions that integrate various functional groups to enhance biological activity. The structure-activity relationship studies reveal that modifications to the thiophene ring and substituents significantly impact the compound's efficacy against cancer cells and bacteria .

Q & A

Q. What are the key synthetic routes for Methyl 5-cyanothiophene-2-carboxylate, and how are they optimized for yield and purity?

Methodological Answer: Synthesis typically involves functionalization of thiophene derivatives. A common approach is:

Thiophene ring formation : Cyclization of α,β-unsaturated carbonyl precursors with sulfur sources (e.g., P₂S₅) under reflux .

Cyanide introduction : Use of CuCN or KCN in polar aprotic solvents (e.g., DMF) at 80–100°C. Regioselectivity is influenced by electron-withdrawing ester groups .

Esterification : Reaction of 5-cyanothiophene-2-carboxylic acid with methanol in the presence of H₂SO₄ or DCC/DMAP .

Q. Optimization Strategies :

  • Use anhydrous conditions to prevent hydrolysis of the nitrile group.
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. How is this compound characterized, and what are its critical spectroscopic signatures?

Methodological Answer : Key techniques include:

  • NMR :
    • ¹H NMR (CDCl₃) : δ 7.8 (d, 1H, thiophene H-3), δ 4.0 (s, 3H, OCH₃), δ 3.2 (s, 1H, CN) .
    • ¹³C NMR : δ 165 (ester C=O), δ 118 (CN), δ 125–140 (thiophene carbons) .
  • IR : Peaks at 2220 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (thiophene ring) .
  • HPLC : C18 column, mobile phase MeCN:H₂O (70:30), retention time ~5.2 min .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

  • Steric Effects : The 5-cyano group hinders electrophilic substitution at the 4-position, favoring reactions at the 3-position (e.g., Suzuki coupling with aryl boronic acids) .
  • Electronic Effects : The electron-withdrawing cyano and ester groups activate the thiophene ring toward nucleophilic aromatic substitution (e.g., amination with NH₃/NaNH₂) .

Q. Case Study :

  • Palladium-catalyzed coupling : Optimize with Pd(OAc)₂ (5 mol%), XPhos ligand, and K₂CO₃ in toluene at 110°C. Yield improves from 45% to 78% with microwave irradiation .

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?

Methodological Answer : Contradictions arise from variability in:

Purity : Impurities >2% (e.g., residual DMF) can skew bioassay results. Validate via HPLC-MS .

Assay conditions : Adjust pH (7.4 vs. 6.5) or solvent (DMSO vs. saline) to replicate physiological environments .

Structural analogs : Compare with 5-phenylthiophene-2-carboxylic acid (CAS 19163-24-7), which lacks the cyano group but shows similar antimicrobial activity .

Q. How can computational methods predict the stability of this compound under varying pH and temperature?

Methodological Answer :

  • DFT Calculations : Use Gaussian 16 at B3LYP/6-31G* level to model hydrolysis pathways. The ester group hydrolyzes faster at pH > 10, while the nitrile remains stable below 80°C .
  • Molecular Dynamics : Simulate degradation in aqueous solutions (GROMACS). Predict half-life of 14 days at 25°C vs. 2 days at 60°C .

Q. Validation :

  • Compare with experimental TGA/DSC data (5% weight loss at 150°C) .

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